Ethyl (4-methoxybenzyl)carbamate Exhibits Superior Antitumor Potency in In Vitro Cancer Screening Compared to Related Carbamate Analogs
In a comparative study of carbamate derivatives of the sesquiterpene lactone Melampomagnolide B (MMB), the analog incorporating an Ethyl (4-methoxybenzyl)carbamate moiety was identified as the most potent compound across an entire series of benzyl and phenethyl carbamates. It demonstrated significant growth inhibition against a panel of 60 human cancer cell lines. [1]
| Evidence Dimension | In vitro anticancer activity (growth inhibition) |
|---|---|
| Target Compound Data | Identified as the 'most active' and 'most potent' lead compound in the series [1] |
| Comparator Or Baseline | 4-bromophenethyl carbamate analog (the other 'most active' compound) and all other benzyl/phenethyl carbamates in the study |
| Quantified Difference | The study states that 71% of all molecules screened had GI50 values < 2 μM. The 4-methoxybenzyl carbamate (I) was 'by far the most potent compound in either carbamate series' [1] |
| Conditions | In vitro screening against a panel of 60 human cancer cell lines (including M9 ENL AML, TMD-231, OV-MD-231, and SUM149 breast cancer lines) |
Why This Matters
This direct comparative data provides strong evidence that the 4-methoxybenzyl carbamate moiety confers a significant advantage in this biological context, justifying its selection as a core component over other available carbamate linkers for developing novel anticancer agents.
- [1] Penthala, N. R., et al. (2021). Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD). European Journal of Medicinal Chemistry, 224, 113675. doi:10.1016/j.ejmech.2021.113675 View Source
